2,4-diphenyl-1,3-thiazole-5-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

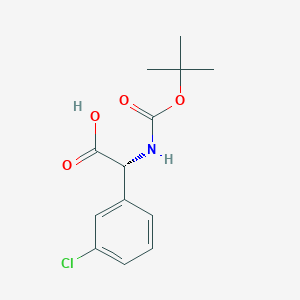

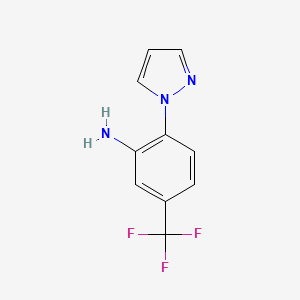

2,4-Diphenyl-1,3-thiazole-5-carboxylic acid (DPTCA) is a widely used compound in the field of organic synthesis and research. It is a cyclic molecule composed of two phenyl groups, a thiazole ring, and a carboxylic acid group. It has been used in a variety of applications in the pharmaceutical, biotechnology, and chemical industries.

科学的研究の応用

Antibacterial Applications

Thiazole derivatives, including 2,4-diphenylthiazole-5-carboxylic acid, have shown promising antibacterial properties. They are particularly effective against strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli. The presence of the thiazole ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis, making it a potential candidate for developing new antibacterial agents .

Antifungal Activity

Similar to their antibacterial properties, thiazole compounds also exhibit antifungal activity. They have been found to be active against fungal strains such as Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae. This makes 2,4-diphenylthiazole-5-carboxylic acid a valuable molecule for research into antifungal drugs, which could be particularly useful in agriculture and medicine .

Anti-inflammatory Properties

The anti-inflammatory properties of thiazole derivatives make them suitable for the development of new anti-inflammatory drugs. These compounds can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in various inflammatory diseases. As such, 2,4-diphenylthiazole-5-carboxylic acid could be used in the study of treatments for conditions like arthritis and other chronic inflammatory disorders .

Antitumor and Anticancer Research

Thiazole derivatives have been reported to possess antitumor and anticancer activities. They can act on various pathways involved in cancer cell proliferation and survival. Research into 2,4-diphenylthiazole-5-carboxylic acid could lead to the discovery of novel mechanisms of action against cancer cells, potentially contributing to the development of new cancer therapies .

Antitubercular Potential

The fight against tuberculosis (TB) has led to the exploration of thiazole compounds as antitubercular agents. Their mechanism may involve inhibiting the synthesis of essential components in the mycobacterial cell wall. Investigating the efficacy of 2,4-diphenylthiazole-5-carboxylic acid against Mycobacterium tuberculosis could provide insights into new treatments for TB .

Antidiabetic Effects

Thiazole derivatives have shown potential in the management of diabetes by influencing blood glucose levels and insulin sensitivity. The study of 2,4-diphenylthiazole-5-carboxylic acid in this context could help in understanding its role in glucose metabolism and its possible application in antidiabetic drug development .

Antioxidant Properties

Compounds like 2,4-diphenylthiazole-5-carboxylic acid have demonstrated significant antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is beneficial for researching therapeutic agents that could prevent or treat diseases associated with free radical damage .

Drug Discovery and Development

Lastly, the structural versatility of thiazole compounds, including 2,4-diphenylthiazole-5-carboxylic acid, makes them excellent candidates for drug discovery and development. They serve as heterocyclic building blocks that can be modified to enhance the pharmacological profile of lead compounds. This adaptability is essential for the creation of drugs with improved efficacy and reduced side effects .

作用機序

Target of Action

Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on their structure . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, which would result in various cellular and molecular effects .

特性

IUPAC Name |

2,4-diphenyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOCHRNIGWCEJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427902 |

Source

|

| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502935-47-9 |

Source

|

| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。